![molecular formula C22H18ClN7O2 B2357812 3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1243081-38-0](/img/structure/B2357812.png)
3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Activities of Triazole Derivatives: Novel triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Structural and Chemical Analysis
- Crystal Structure and Spectroscopic Characterization: A derivative of pyrimidine containing the triazolopyrimidine ring was synthesized, characterized by X-ray diffraction, and evaluated for antibacterial activity (Lahmidi et al., 2019).
Biological Activity
- Tuberculostatic Activity: Structural analogs of triazolopyrimidines have been synthesized and evaluated for tuberculostatic activity, with analysis of structure-activity relations (Titova et al., 2019).
- Fungicidal and Insecticidal Activity: Certain triazolopyrimidin-imines displayed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Synthetic Processes
- Facile Synthesis of Triazolothiadiazol Derivatives: Novel derivatives of triazolothiadiazol were synthesized, showcasing the versatility of triazolopyrimidines in chemical synthesis (Nagaraju et al., 2013).
Antiviral Activity
- Antiviral Activity against Hepatitis B: Triazolopyrimidinediones were tested for antiviral activity against hepatitis B, demonstrating moderate effectiveness (El-Essawy et al., 2007).
Plant Growth Stimulation
- Plant Growth Stimulation Effect: Some derivatives were found to have a significant plant growth stimulating effect (Pivazyan et al., 2019).
Antiallergic Activity
- Antiallergic Activities: Some pyrimidin-9(3H)-one derivatives were synthesized and evaluated for their antiallergic activities (Suzuki et al., 1992).
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O2/c1-2-14-6-8-16(9-7-14)20-25-18(32-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-15-4-3-5-17(23)10-15/h3-10,13H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHCMYPLAZNDIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2357730.png)
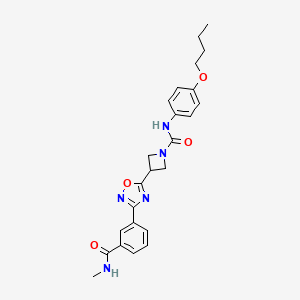
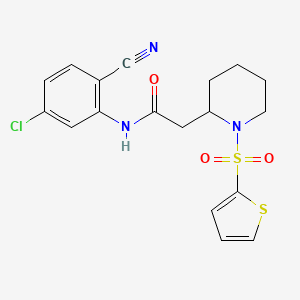

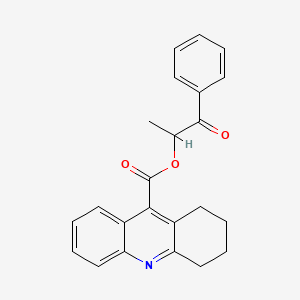
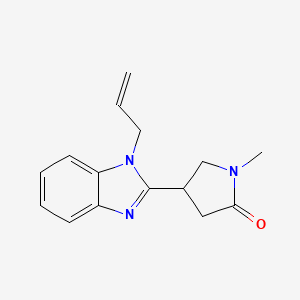

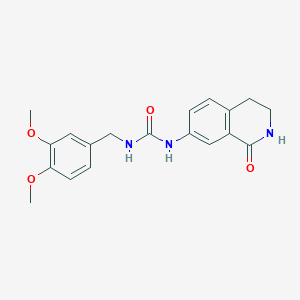
![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)
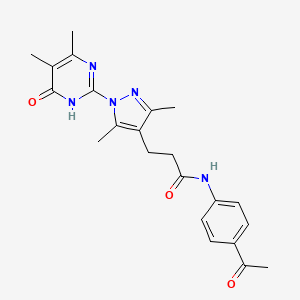

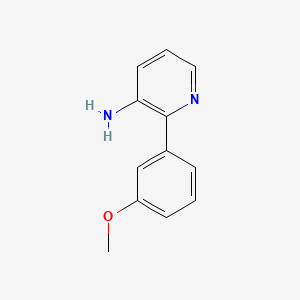
![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid](/img/structure/B2357750.png)
